molecular formula C9H14F3NO2 B2960097 5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine CAS No. 2551120-30-8

5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine

Cat. No. B2960097
CAS RN: 2551120-30-8
M. Wt: 225.211
InChI Key: FLRQMBPRALJYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine, also known as TFP or TFPiP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TFPiP is a heterocyclic organic compound that contains a piperidine ring and a trifluoromethyl group. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Spasmolytic Activities

Synthesis and Spasmolytic Activities

A study by Sugai et al. (1984) explored the synthesis of twenty-four derivatives of 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine and examined their spasmolytic activities. Remarkable papaverine-like and/or atropine-like activities were observed, with compounds showing as active or more active behaviors than papaverine. The introduction of lipophilic substituents on the dioxolane moiety was found to increase papaverine-like activity (Sugai et al., 1984).

Corrosion Inhibition

Piperine Derivatives as Corrosion Inhibitors

In the work of Belghiti et al. (2018), the interaction of three Piperine derivatives with iron surfaces was theoretically investigated using DFT and Monte Carlo dynamics studies. These derivatives demonstrated potential as green corrosion inhibitors, with specific complexes showing thermodynamically favorable binding to iron, indicating their utility in protecting metal surfaces from corrosion (Belghiti et al., 2018).

Fungicidal Activity

Synthesis and Fungicidal Activity

Mao et al. (2013) synthesized novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives and evaluated their fungicidal activities. Some compounds displayed moderate to excellent activity against Cercospora arachidicola Hori, highlighting their potential in agricultural applications (Mao et al., 2013).

Antitumor Evaluation

Antitumor Evaluation of Synthesized Compounds

Al-Omran et al. (2014) investigated the cytotoxicity of synthesized compounds incorporating s-triazine, pyrazole, piperidine, and aniline moieties against various human tumor and normal cell lines. These compounds showed higher inhibitory effects toward tumor cells than doxorubicin, suggesting their potential as antitumor agents (Al-Omran et al., 2014).

Molecular Structure Investigations

Molecular Structure Investigations of s-Triazine Derivatives

Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. The study provided insights into the intermolecular interactions and electronic properties of these compounds, potentially guiding future applications in various fields (Shawish et al., 2021).

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7-2-1-6(5-13-7)8-14-3-4-15-8/h6-8,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRQMBPRALJYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1C2OCCO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine

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